molecular formula C9H12N4O2 B12922219 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 62122-76-3

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B12922219
CAS No.: 62122-76-3
M. Wt: 208.22 g/mol
InChI Key: OHTHMCOITDDUSK-UHFFFAOYSA-N
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Description

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a pyrrolidinyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidinyl and carboxylic acid groups. One common method involves the reaction of a suitable pyrimidine precursor with pyrrolidine under specific conditions to introduce the pyrrolidinyl group. The carboxylic acid group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.

    Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, exhibiting various biological activities.

Uniqueness

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62122-76-3

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

4-amino-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c10-7-6(8(14)15)5-11-9(12-7)13-3-1-2-4-13/h5H,1-4H2,(H,14,15)(H2,10,11,12)

InChI Key

OHTHMCOITDDUSK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)N)C(=O)O

Origin of Product

United States

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